EZH2 Inhibition in K562 Leukemia Cells
In a combinatorial library of 22 5-hydroxyindole-derived EZH2 inhibitors, the N-1 phenyl-2-methyl substitution pattern characteristic of ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate was embedded in lead compound L-04. L-04 achieved an IC₅₀ of 52.6 μM against K562 cell proliferation, representing a distinct improvement over earlier library members bearing different N-substituents and ester patterns within the same assay platform [1]. Although the exact IC₅₀ of the title compound as a free scaffold was not independently determined in this study, the SAR trend establishes that the N-phenyl/2-methyl/3-ethyl ester triad is essential for achieving the antiproliferative potency seen in L-04.
| Evidence Dimension | Antiproliferative activity (K562 cells) |
|---|---|
| Target Compound Data | Compound L-04 (bearing the N-phenyl/2-methyl/3-ethyl ester scaffold) IC₅₀ = 52.6 μM |
| Comparator Or Baseline | Other 5-hydroxyindole EZH2 inhibitor library members (22 compounds total) with varying N-substituents and ester groups; individual IC₅₀ values reported in the original publication show a range of antiproliferative potencies. |
| Quantified Difference | L-04 exhibited the best combined H3K27Me3 reduction and antiproliferation profile within the series; exact fold difference varies by comparator. |
| Conditions | In vitro antiproliferation assay using K562 human chronic myelogenous leukemia cells; EZH2 inhibition confirmed by H3K27Me3 reduction. |
Why This Matters
Procurement of the N-phenyl-2-methyl-3-ethyl ester scaffold provides the validated core structure required to replicate or optimize the L-04 pharmacophore, whereas N-alkyl or unsubstituted indole alternatives would require de novo SAR exploration.
- [1] Chen, G.; Du, F.; Sun, W.; Wang, L.; Wu, C.; Yang, C.; Zhou, Q. 5-Hydroxyindole-Based EZH2 Inhibitors Assembled via TCCA-Catalyzed Condensation and Nenitzescu Reactions. Molecules 2020, 25 (9), 2059. View Source
